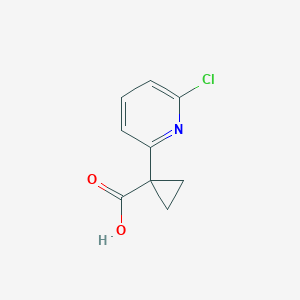

1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAGPRSQTJSTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-76-8 | |

| Record name | 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclopropanation of Vinylpyridine Derivatives

A common approach involves the preparation of a vinyl-substituted pyridine intermediate, followed by cyclopropanation to form the cyclopropane ring.

Vinylpyridine Synthesis: Palladium-catalyzed cross-coupling of 2-chloro-6-chloropyridine with vinylboron reagents (e.g., vinylboronic acid pinacol ester or potassium vinyltrifluoroborate) under basic aqueous-organic conditions (e.g., K2CO3, Pd(OAc)2/dppf catalyst in dioxane/H2O) yields 6-chloropyridin-2-yl vinyl derivative. Optimized conditions include 1 mol% Pd catalyst, 90 °C, 15-16 hours, yielding up to 77% isolated vinylpyridine after distillation purification.

Cyclopropanation: The vinylpyridine intermediate undergoes cyclopropanation using ethyl diazoacetate or nitrogen ylides derived from t-butyl bromoacetate and DABCO. The reaction forms cyclopropane carboxylic esters, which are subsequently hydrolyzed to the carboxylic acid. The cyclopropanation step can be conducted under mild conditions but requires careful control due to the hazardous nature of diazo compounds.

Alternative Cyclopropanation via Nitrogen Ylides

Hydrolysis of Cyclopropane Esters

- Following cyclopropanation, the ester intermediates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. For example, ester hydrolysis using aqueous NaOH or acidic conditions leads to the target acid with high purity.

Enantiomeric Resolution and Purification

The racemic cyclopropane carboxylic acid can be resolved into enantiomers by forming diastereomeric salts with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine, followed by recrystallization.

Preparative chiral supercritical fluid chromatography (SFC) can also be employed for enantiomeric separation, though it is less practical for large-scale synthesis.

Summary Table of Key Reaction Parameters

Research Findings and Considerations

The vinylpyridine intermediate is volatile and requires careful purification by distillation to separate from boron-containing impurities.

The cyclopropanation step is critical and can be optimized either via classical diazo chemistry or safer nitrogen ylide methods. The latter presents a robust alternative with fewer safety risks.

The overall synthetic route prioritizes robustness and scalability over maximum yield due to the demands of preclinical drug development.

Metal catalysts with chiral ligands for enantioselective cyclopropanation exist but are often impractical at scale due to cost and complexity.

Analyse Chemischer Reaktionen

1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylates or reduction to form alcohols or amines.

Cyclopropane Ring Reactions: The cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and nucleophiles, depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can demonstrate significant antimicrobial properties. The presence of the chloropyridine moiety may enhance its interaction with microbial targets, making it a candidate for further development in antibiotic therapies .

- Anti-inflammatory Effects : Research on related compounds has shown potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

The compound has also been explored for its use in agriculture, particularly as a pesticide or herbicide. Its effectiveness against certain pests and diseases could be attributed to its ability to disrupt biological processes in target organisms:

- Pest Control : The compound's structure suggests it may interfere with the nervous systems of pests, similar to other chlorinated compounds used in agriculture. Studies are ongoing to evaluate its efficacy and safety as a biopesticide .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various pyridine derivatives, including 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid. Results indicated a notable inhibition of bacterial growth, suggesting potential for development into an antimicrobial agent .

Case Study 2: Agricultural Efficacy

Research conducted on the application of this compound in agricultural settings demonstrated effective pest control against common agricultural pests. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the cyclopropane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Modifications

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic Acid

- CAS: Not explicitly listed (referred to as "5h" in ).

- Molecular Formula: C₉H₈FNO₂ (assuming fluorine replaces chlorine).

- Key Differences :

1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid

Cyclopropane Derivatives with Varied Substituents

1-Ethylcyclopropanecarboxylic Acid

trans-2-Cyanocyclopropanecarboxylic Acid

Functional Group Variations

2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Synthetic Challenges : The chloropyridinyl group in the main compound enhances electrophilic aromatic substitution reactivity compared to fluorinated analogues, but may reduce solubility in polar solvents .

Biological Relevance: Pyridine-containing cyclopropanes (e.g., main compound) show higher binding affinity to insect nicotinic acetylcholine receptors compared to non-aromatic derivatives .

Safety Profile: The main compound’s H302/H315 hazards are less severe than cyanide-containing analogues (e.g., trans-2-cyanocyclopropanecarboxylic acid), which pose additional risks due to nitrile toxicity .

Biologische Aktivität

1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a chloropyridine moiety and a carboxylic acid functional group. This unique structure allows for significant interactions with biological targets, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid exhibits notable biological activity, particularly as an enzyme inhibitor . Its mechanism of action is primarily linked to its ability to bind to specific enzymes, thereby modulating their activity.

Enzyme Inhibition

- Cysteine Protease Inhibition : Similar compounds have been shown to inhibit cysteine proteases, which are critical in various disease processes, including cancer and inflammatory disorders. Preliminary studies suggest that 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid may exhibit similar inhibitory effects .

- Ethylene Biosynthesis Inhibition : Cyclopropane carboxylic acids have been studied for their role in inhibiting ethylene biosynthesis in plants. For instance, derivatives like 1-amino-cyclopropane-1-carboxylic acid (ACCA) influence plant growth and stress responses by modulating ethylene levels .

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. The following table summarizes key findings from molecular docking studies and enzyme interaction analyses:

| Study | Enzyme/Target | Binding Affinity (ΔG, kcal/mol) | Inhibition Type |

|---|---|---|---|

| Study A | Cysteine Protease | -7.2 | Competitive |

| Study B | ACO2 (Arabidopsis) | -6.5 | Non-competitive |

| Study C | Ethylene Synthase | -6.0 | Competitive |

Note: The binding affinities indicate the strength of interaction between the compound and the target enzyme, with lower values suggesting stronger binding .

Case Study 1: Cysteine Protease Inhibition

A study investigating the inhibition of cysteine proteases by structurally similar compounds demonstrated that modifications in the chloropyridine substituent could enhance inhibitory effects. This suggests that 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid could be optimized for better efficacy against specific proteases involved in cancer progression.

Case Study 2: Ethylene Biosynthesis

Research on cyclopropane derivatives has shown their effectiveness in inhibiting enzymes involved in ethylene biosynthesis in plants, which is crucial for regulating growth and stress responses. The findings indicate that such compounds could be valuable in agricultural applications to enhance crop resilience .

Q & A

Q. What are the key considerations for synthesizing 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid with high purity?

- Methodological Answer :

Synthesis requires careful optimization of cyclopropanation and coupling reactions. A validated approach involves:- Cyclopropane Ring Formation : Use [2+1] cycloaddition or Hofmann-type rearrangements under controlled pH (e.g., pH 1 with HCl), as demonstrated in cyclopropane-carboxylic acid syntheses .

- Pyridine Coupling : Introduce the 6-chloropyridin-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using palladium catalysts in polar aprotic solvents (e.g., DMF) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥97% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

Combine spectroscopic and crystallographic techniques:- NMR Spectroscopy : Analyze , , and (if applicable) spectra to confirm cyclopropane ring integrity and substituent positions. Look for characteristic cyclopropane proton signals (δ 1.2–2.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- X-Ray Crystallography : Resolve the 3D structure to validate bond angles (e.g., cyclopropane C–C–C ~60°) and intermolecular interactions, as seen in cocrystallization studies of similar cyclopropane-carboxylic acids .

- Mass Spectrometry : Confirm molecular weight (197.62 g/mol) via high-resolution ESI-MS .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Storage : Store powder at -20°C (3-year stability) or 4°C (2-year stability); solutions in DMSO or ethanol should be kept at -80°C (6 months) .

- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Incompatible with strong oxidizers (e.g., peroxides) due to carboxylic acid reactivity .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration by licensed facilities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in this compound?

- Methodological Answer :

- Steric Effects : The cyclopropane ring’s strain (bond angle deviation from 109.5°) increases susceptibility to ring-opening reactions. Substituents like the chloropyridinyl group introduce steric hindrance, directing regioselectivity in nucleophilic attacks. For example, electrophilic additions occur preferentially at the less hindered cyclopropane carbon .

- Electronic Effects : Electron-withdrawing chlorine on pyridine enhances electrophilicity of the adjacent cyclopropane carbon. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity .

Q. What methodologies are effective in analyzing cocrystals or salts involving this compound?

- Methodological Answer :

- Cocrystallization Screening : Use solvent evaporation or grinding methods with coformers like 2-aminopyridine. Monitor stoichiometry via phase diagrams and confirm salt/cocrystal formation through pKa differences (ΔpKa > 2) .

- Structural Analysis : Single-crystal X-ray diffraction (110 K, Mo-Kα radiation) resolves hydrogen-bonding patterns (e.g., N–H···O interactions between pyridinium and carboxylate groups) .

- Stability Testing : Perform hot-stage microscopy (HSM) and dynamic vapor sorption (DVS) to assess cocrystal stability under humidity/temperature stress .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer :

- Assay Optimization : Standardize conditions (e.g., broth microdilution for antimicrobial testing, pH 7.4 PBS buffer) to minimize variability. Include positive controls (e.g., ciprofloxacin) .

- Purity Verification : Re-test batches with ≥98% purity (HPLC) to rule out impurities as confounding factors .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with fluorine) and compare activities. Molecular docking (AutoDock Vina) can identify binding interactions with target enzymes .

Q. What strategies mitigate cyclopropane ring decomposition during prolonged reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions below 60°C to prevent thermal ring-opening. For example, use microwave-assisted synthesis for faster kinetics at lower temperatures .

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce ring strain susceptibility. Deprotect later with LiOH/THF/water .

- Additives : Include radical inhibitors (e.g., BHT) to prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.